N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-3-fluorobenzamide
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Overview
Description
N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-3-fluorobenzamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-3-fluorobenzamide typically involves the following steps:
Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the thioether group: The thioether linkage is introduced by reacting the pyridazine derivative with a suitable thiol compound under basic conditions.
Attachment of the diethylaminoethyl group: This step involves the alkylation of the thioether with diethylaminoethyl chloride or a similar reagent.
Fluorobenzamide formation: The final step involves the coupling of the substituted pyridazine with 3-fluorobenzoyl chloride under appropriate conditions.
Chemical Reactions Analysis
N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under suitable conditions.
Scientific Research Applications
N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the desired therapeutic effect .
Comparison with Similar Compounds
N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-3-fluorobenzamide can be compared with other pyridazine derivatives such as:
Zardaverine: An anti-platelet agent with a similar pyridazine core structure.
Emorfazone: An anti-inflammatory agent that also contains a pyridazine ring.
Pyridaben: A herbicide with a pyridazine-based structure.
These compounds share the pyridazine core but differ in their substituents and specific applications, highlighting the versatility and potential of pyridazine derivatives in various fields.
Properties
IUPAC Name |
N-[6-[2-(diethylamino)ethylsulfanyl]pyridazin-3-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4OS/c1-3-22(4-2)10-11-24-16-9-8-15(20-21-16)19-17(23)13-6-5-7-14(18)12-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEJTURPAFBNHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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